molecular formula C14H13N3 B2973409 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine CAS No. 895929-44-9

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine

Cat. No. B2973409
CAS RN: 895929-44-9
M. Wt: 223.279
InChI Key: IBRKNXJSSJAWEE-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine (NMP) is a heterocyclic organic compound with a unique chemical structure. It is composed of a pyrazol ring with a 1-naphthylmethyl substituent on the nitrogen atom. NMP has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects. The purpose of

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 1-(1-Naphthylmethyl)-1H-pyrazol-3-amine and its derivatives have been extensively studied for their potential biological activities. For instance, the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists were reported, showing significant activity in vitro in human σ(1)R binding assays. The nature of the pyrazole substituents was crucial for activity, with a basic amine necessary for known receptor pharmacophores. This led to the identification of compound 28, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), which exhibited high activity in neuropathic pain models and was selected as a clinical candidate due to its good safety and ADME properties (Díaz et al., 2012).

Chemical Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized, demonstrating diverse chemical and biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yielded compounds with significant antitumor, antifungal, and antibacterial activities. The structures were confirmed by spectroscopic techniques and crystallographic analysis, providing insights into the compounds' potential as pharmacophore sites (Titi et al., 2020).

Domino Reactions for Heterocycle Synthesis

A study demonstrated new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, leading to the selective synthesis of unprecedented pyrazolo-fused heterocycles. This method provided a versatile approach to synthesizing a wide range of complex structures, offering potential applications in medicinal chemistry and drug design (Jiang et al., 2014).

Antimicrobial Applications

Synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed considerable antifungal activity against different fungal strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Goel et al., 2014).

Catalysis and Chemical Transformations

A ruthenium(II) complex featuring pyrazole functionality catalyzed the oxidant-free and acceptorless double dehydrogenation of primary amines to nitriles, demonstrating the role of the proton-responsive entity on the ligand scaffold. This study opens new avenues for developing efficient catalysts for sustainable chemical transformations (Dutta et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine is the efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells . They are particularly recognized for their role in antibiotic resistance .

Mode of Action

this compound acts as an efflux pump inhibitor (EPI) . It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics or other drugs from the bacterial cells . This inhibition can therefore help to overcome multi-drug resistance .

Biochemical Pathways

The compound affects the biochemical pathways related to drug expulsion and resistance . By inhibiting the efflux pumps, it prevents the active removal of drugs from the bacterial cell, thereby increasing the concentration of the drug within the cell . This can enhance the effectiveness of antibiotics and other drugs .

Pharmacokinetics

As an efflux pump inhibitor, it is known to increase the bioavailability of other drugs by preventing their expulsion from the bacterial cells .

Result of Action

The primary result of the action of this compound is the increased effectiveness of antibiotics and other drugs against bacteria . By inhibiting the efflux pumps, it prevents the active removal of these substances, allowing them to exert their effects more efficiently .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as antibiotics or drugs, is necessary for its action as an efflux pump inhibitor . Furthermore, the compound’s effectiveness can be affected by the specific strain of bacteria, as well as by genetic factors that influence the expression and activity of efflux pumps .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine has been shown to have significant effects on various types of cells . It influences cell function by interacting with cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that the compound can cause membrane destabilization in multi-drug resistant Klebsiella pneumoniae .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound can inhibit efflux pumps, thereby overcoming multi-drug resistance in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . The compound may also have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKNXJSSJAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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